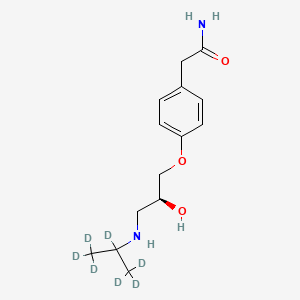![molecular formula C12H18ClN3O B2932590 [2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride CAS No. 2287280-17-3](/img/structure/B2932590.png)
[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride is a synthetic compound known for its complex structure and wide range of applications. This compound finds itself in numerous fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of [2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride typically involves multi-step organic synthesis. The core steps involve:
Formation of Pyridinylmethanone Backbone: The initial step includes the formation of the pyridinylmethanone backbone through a condensation reaction.
Introduction of Aminomethyl Group: This is followed by the addition of the aminomethyl group via reductive amination.
Methylpyrrolidinyl Group Addition: The final step involves cyclization to introduce the 2-methylpyrrolidin-1-yl moiety.
Industrial Production Methods
In industrial settings, the compound is produced through large-scale batch processing. High-pressure reactors and continuous flow systems are often used to maintain efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound undergoes oxidation reactions under controlled conditions to form N-oxides.
Reduction: It can be reduced to form various amine derivatives.
Substitution: Common substitution reactions include halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or permanganates.
Reduction: Common reagents include hydrogen gas over a palladium catalyst.
Substitution: Halogenation is often carried out using thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the conditions and reagents used. For example, oxidation yields N-oxides, while reduction provides amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block in the synthesis of more complex molecules.
Biology
Biologically, it has been investigated for its potential as a receptor agonist or antagonist.
Medicine
Medically, it is being researched for its pharmacological properties, particularly its potential as an antineoplastic agent.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The compound exerts its effects through specific interactions with molecular targets such as enzymes or receptors. It modulates various pathways, influencing cellular responses and activities. The exact mechanism may involve binding to active sites, leading to inhibition or activation of downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(Methylamino)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride
[2-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride
Uniqueness
Compared to its analogs, [2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride exhibits distinct properties such as higher stability and specific binding affinities, making it unique in its class.
This is just a brief overview of the compound, but it gives a snapshot of its complexity and diverse applications
Eigenschaften
IUPAC Name |
[2-(aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c1-12(9-13)5-3-7-15(12)11(16)10-4-2-6-14-8-10;/h2,4,6,8H,3,5,7,9,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTGDHBZLBYXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C2=CN=CC=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{1-[4-(2-methylpropyl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2932509.png)
![7-[(4-Chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid](/img/structure/B2932513.png)



![4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2932517.png)
![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide](/img/structure/B2932518.png)



![3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one](/img/structure/B2932528.png)

